Triphenylsulfanium dihydrogen phosphate

Description

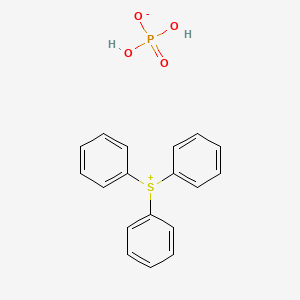

Triphenylsulfanium dihydrogen phosphate (chemical formula: (C₆H₅)₃S⁺·H₂PO₄⁻) is an organosulfur compound comprising a triphenylsulfanium cation paired with a dihydrogen phosphate anion. The cation consists of a central sulfur atom bonded to three phenyl groups, creating a bulky, aromatic structure. The dihydrogen phosphate anion (H₂PO₄⁻) contributes acidity and hydrogen-bonding capabilities.

Properties

CAS No. |

59487-06-8 |

|---|---|

Molecular Formula |

C18H17O4PS |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

dihydrogen phosphate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.H3O4P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15H;(H3,1,2,3,4)/q+1;/p-1 |

InChI Key |

PZUOZOGFYSVPGH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylsulfanium dihydrogen phosphate can be synthesized through the reaction of triphenylsulfonium chloride with phosphoric acid. The reaction typically involves mixing equimolar amounts of triphenylsulfonium chloride and phosphoric acid in an appropriate solvent, such as acetonitrile. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfanium dihydrogen phosphate undergoes various chemical reactions, including:

Photochemical Reactions: Upon exposure to ultraviolet light, it releases strong Brønsted acids, which can catalyze further chemical transformations.

Substitution Reactions: The sulfonium cation can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Photochemical Reactions: Ultraviolet light (typically around 365 nm) is used to initiate the release of acids.

Substitution Reactions: Common nucleophiles include halides, thiolates, and amines. These reactions are often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products Formed

Photochemical Reactions: The primary product is a strong Brønsted acid, which can further react with other compounds in the system.

Substitution Reactions: Depending on the nucleophile used, the major products can include substituted phenyl derivatives and various organosulfur compounds.

Scientific Research Applications

Triphenylsulfanium dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a photoacid generator in photolithography, enabling the precise patterning of materials at the microscale.

Biology: The compound’s ability to release acids upon light exposure makes it useful in studies involving controlled pH changes in biological systems.

Medicine: Research into drug delivery systems has explored the use of photoacid generators like this compound to trigger the release of therapeutic agents.

Industry: In the electronics industry, it is employed in the fabrication of microelectronic devices, where precise patterning is essential.

Mechanism of Action

The mechanism of action of triphenylsulfanium dihydrogen phosphate involves the absorption of ultraviolet light, which excites the sulfonium cation. This excitation leads to the cleavage of the sulfur-carbon bonds, resulting in the formation of a phenyl cation and a diphenylsulfide radical. The phenyl cation then reacts with the dihydrogen phosphate anion to release a strong Brønsted acid. This acid can catalyze various chemical reactions, depending on the system in which it is used.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Physical and Chemical Properties of Dihydrogen Phosphate Salts

| Compound | Solubility (Water) | Melting Point (°C) | Stability in Acidic Conditions | Key Functional Groups |

|---|---|---|---|---|

| Triphenylsulfanium H₂PO₄⁻ | Moderate* | ~200–250* | Stable (resists hydrolysis) | S⁺ center, H₂PO₄⁻ anion |

| Lithium H₂PO₄⁻ | High | 190–200 | Hygroscopic | Li⁺, H₂PO₄⁻ |

| Potassium H₂PO₄⁻ | High | 252.6 | Heat-stable | K⁺, H₂PO₄⁻ |

| Ammonium H₂PO₄⁻ | High | 190 | Decomposes at >200°C | NH₄⁺, H₂PO₄⁻ |

| Magnesium H₂PO₄⁻ | Low | Decomposes | Hydrolyzes slowly | Mg²⁺, H₂PO₄⁻ |

*Inferred from analogous triphenylsulfanium salts and dihydrogen phosphate behavior .

- Cation Influence : The bulky triphenylsulfanium cation reduces water solubility compared to alkali metal salts (e.g., Li⁺, K⁺) but enhances stability in organic solvents. In contrast, smaller cations like Li⁺ or NH₄⁺ increase hygroscopicity .

- Anion Reactivity : The H₂PO₄⁻ anion in all compounds participates in hydrogen bonding, but its hydrolysis rate varies. Triphenylsulfanium H₂PO₄⁻ resists acid-catalyzed hydrolysis better than neopentyl or aryl dihydrogen phosphates due to steric shielding by the phenyl groups .

Table 3: Market and Industrial Use

| Compound | Global Market (2031 Projection) | Key Industries | Production Challenges |

|---|---|---|---|

| Triphenylsulfanium H₂PO₄⁻ | Niche (<$10M) | Specialty chemicals, catalysis | High synthesis cost, low yield |

| Lithium H₂PO₄⁻ | $850M | Energy storage, electronics | Raw material scarcity |

| Potassium H₂PO₄⁻ | $1.2B | Agriculture, food processing | Price volatility |

| Magnesium H₂PO₄⁻ | $320M | Pharmaceuticals, flame retardants | Environmental regulations |

- Energy Storage : Lithium dihydrogen phosphate dominates battery electrolytes due to high ionic conductivity, whereas triphenylsulfanium derivatives may find use in ionic liquids for high-temperature applications .

- Agriculture : Potassium dihydrogen phosphate is a key fertilizer (2031 market: $1.2B), leveraging its solubility and pH buffering. Triphenylsulfanium variants are unsuitable here due to cost and toxicity concerns .

Stability and Reactivity in Formulations

- Glass Transition (Tg) Modulation : In sucrose/phosphate mixtures, H₂PO₄⁻ increases Tg more effectively than HPO₄²⁻ by forming linear hydrogen bonds. Triphenylsulfanium H₂PO₄⁻ could enhance Tg in polymer composites due to cation-anion interactions .

- Hydrolysis Resistance : Triphenylsulfanium H₂PO₄⁻’s hydrolysis is slower than methyl or neopentyl dihydrogen phosphates, as the bulky cation sterically hinders phosphorus-oxygen bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.